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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and analytical methodologies required for the unambiguous identification of Delphinidin 3-
galactoside, a naturally occurring anthocyanin with significant interest in the fields of food

science, nutrition, and drug discovery. This document summarizes key spectroscopic data in

structured tables and details the experimental protocols necessary for its characterization,

empowering researchers to confidently identify this compound in complex natural extracts.

Core Spectroscopic Data
The identification of Delphinidin 3-galactoside relies on a combination of techniques, primarily

Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS). The data presented in the following tables have been compiled

from scientific literature to serve as a reliable reference.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides characteristic information about the conjugated system of the

anthocyanin structure. In an acidic methanolic solution, Delphinidin 3-galactoside exhibits a

primary absorption maximum in the visible region, responsible for its color, and a secondary

peak in the UV region. The UV spectrum is similar to that of other delphinidin glycosides.[1]

The aglycone, Delphinidin, shows absorption maxima at 206 nm, 274 nm, and 536 nm.[2]
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Spectroscopic Technique Solvent System
Maximum Wavelength
(λmax)

UV-Visible Spectroscopy Acidified Methanol ~530 nm

Table 1: UV-Visible spectroscopic data for Delphinidin 3-galactoside.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of Delphinidin 3-galactoside, confirming both the aglycone and the sugar moiety.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion.

Ion Type Expected m/z
Fragmentation Ion
(Aglycone)

[M]⁺ 465.1033 303.0504

Table 2: High-Resolution Mass Spectrometry (HRMS) data for Delphinidin 3-galactoside. The

primary fragmentation involves the loss of the galactose moiety (162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous

assignment of all protons and carbons in the molecule. While a complete, published, and

tabulated dataset for Delphinidin 3-galactoside is not readily available in the searched

literature, data for the closely related Delphinidin 3-glucoside offers a strong comparative

reference, particularly for the delphinidin aglycone. The primary difference will be observed in

the chemical shifts of the sugar moiety. The data below is for Delphinidin 3-glucoside, with the

expected shifts for the galactose moiety noted as being different.

¹H NMR Data (Delphinidin 3-glucoside in MeOD-TFA)
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-4 8.85 s

H-2', H-6' 7.85 s

H-6 6.82 d 2.0

H-8 6.61 d 2.0

H-1'' 5.44 d 7.6

H-2'' 3.89-4.10 m

H-3'' 3.84-3.89 m

H-4'' 3.72-3.74 m

H-5'' 3.61-3.66 m

H-6''a, H-6''b 3.43-3.46 m

Table 3: ¹H NMR data for the reference compound Delphinidin 3-glucoside.[3] The assignments

for the delphinidin core are expected to be highly similar for Delphinidin 3-galactoside.

¹³C NMR Data (Delphinidin 3-glucoside in MeOD-TFA)
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Carbon Chemical Shift (δ) ppm

C-2 170.4

C-4 135.7

C-5 159.4

C-6 95.1

C-7 160.6

C-8 103.5

C-9 159.8

C-10 112.5

C-1' 119.9

C-2' 115.2

C-3' 147.4

C-4' 144.3

C-5' 118.0

C-6' 157.4

C-1'' 103.5

C-2'' 74.8

C-3'' 78.1

C-4'' 71.0

C-5'' 78.8

C-6'' 62.3

Table 4: ¹³C NMR data for the reference compound Delphinidin 3-glucoside.[3] The

assignments for the delphinidin core are expected to be highly similar for Delphinidin 3-
galactoside.
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Experimental Protocols
The following sections detail the methodologies for the extraction and spectroscopic analysis of

Delphinidin 3-galactoside.

Extraction and Isolation
A general procedure for the extraction and isolation of anthocyanins from plant material is as

follows:

Extraction: The plant material is homogenized and extracted with a solution of methanol

containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the

flavylium cation form of the anthocyanin.

Purification: The crude extract is typically subjected to solid-phase extraction (SPE) using a

C18 cartridge to remove non-polar compounds and sugars. The anthocyanin fraction is

eluted with acidified methanol.

Isolation: Individual anthocyanins, such as Delphinidin 3-galactoside, can be isolated using

preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC-UV-
Vis)

System: An Agilent 1200 series HPLC with a quaternary pump and diode array detector or a

similar system.[4]

Column: A reverse-phase C18 column (e.g., Nova-pak C18, 4.6 x 250 mm, 4 µm).[4]

Mobile Phase A: 1% aqueous formic acid.[4]

Mobile Phase B: Acetonitrile.[4]

Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A)

and gradually increases the organic phase (B) to elute compounds of increasing

hydrophobicity. A representative gradient could be: 0-20 min, 10-25% B; 20-30 min, 25-40%

B; followed by a wash and re-equilibration step.
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Flow Rate: 1.0 mL/min.[4]

Detection: Diode array detector set at 520-530 nm for anthocyanins.[1][4]

Mass Spectrometry (LC-MS/MS)
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for

anthocyanin analysis.

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer allows for

accurate mass measurements and fragmentation studies.[5]

Fragmentation (MS/MS): The precursor ion corresponding to the molecular weight of

Delphinidin 3-galactoside ([M]⁺ at m/z 465.1033) is selected and fragmented. The primary

product ion observed will be the aglycone, delphinidin, at m/z 303.0504, resulting from the

neutral loss of the galactose moiety (162.0528 Da).[4]

NMR Spectroscopy
Solvent: Due to the ionic nature of anthocyanins, NMR spectra are typically recorded in

deuterated methanol (CD₃OD) with the addition of a small amount of acid, such as

trifluoroacetic acid-d (TFA-d), to ensure the compound remains in the flavylium cation form. A

common solvent system is CD₃OD with 2-5% TFA-d.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate resolution and sensitivity.

Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete and

unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are essential.

Visualizing the Identification Process
The following diagrams illustrate the chemical structure and the general workflow for the

identification of Delphinidin 3-galactoside.
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Caption: Chemical structure of Delphinidin 3-galactoside.
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Caption: Workflow for Delphinidin 3-galactoside identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b150078?utm_src=pdf-body
https://www.benchchem.com/product/b150078?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Chromatogram-and-UV-Vis-spectra-at-520nm-of-the-isolated-anthocyanins-a_fig1_263965919
https://sielc.com/uv-vis-spectrum-of-delphinidin
https://pubs.acs.org/doi/suppl/10.1021/acs.jafc.9b06155/suppl_file/jf9b06155_si_001.pdf
https://www.researchgate.net/figure/a-Scan-of-delphinidin-3-galactoside-from-a-blueberry-sample-and-MS-2-scan-from_fig7_24400508
https://www.mdpi.com/2073-4395/14/3/442
https://www.benchchem.com/product/b150078#spectroscopic-data-for-delphinidin-3-galactoside-identification
https://www.benchchem.com/product/b150078#spectroscopic-data-for-delphinidin-3-galactoside-identification
https://www.benchchem.com/product/b150078#spectroscopic-data-for-delphinidin-3-galactoside-identification
https://www.benchchem.com/product/b150078#spectroscopic-data-for-delphinidin-3-galactoside-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150078?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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